6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol
Description
6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol is a pyrimidine derivative characterized by three distinct substituents:
- Position 2: A 4-pyridinyl group, introducing aromaticity and hydrogen-bonding capabilities.
- Position 4: A hydroxyl group (–OH), enabling hydrogen-bond interactions and acidity (pKa ~7–9 typical for pyrimidinols).
This compound (CAS: 478031-31-1; molecular formula: C₁₁H₁₂N₃OS; MW: 237.30 g/mol) shares structural motifs with bioactive pyrimidines, such as antifungal agents and kinase inhibitors .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBMNCJZHMMZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198132 | |
| Record name | 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478031-31-1 | |
| Record name | 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478031-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a methylthiol (CH3SH) or a methylsulfanyl chloride (CH3SCl) is used as the nucleophile.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridinyl and pyrimidinol groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as amines or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine and pyridine derivatives are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with substitutions at positions 2, 4, and 6 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Substituent Variations at Position 6
Substituent Variations at Position 2
Substituent Variations at Position 4
Key Research Findings and Implications
Sulfur Substituent Effects :
- Methylsulfanylmethyl at position 6 balances lipophilicity and metabolic stability. Sulfonyl derivatives (e.g., 6-[(methylsulfonyl)methyl] analogs) exhibit higher polarity but reduced membrane permeability .
- Phenylsulfanylmethyl analogs (e.g., CAS 337923-17-8) show enhanced logP values, suggesting utility in CNS-targeting drug design .
Biological Activity Correlations: Ethirimol and dimethirimol (pyrimidinols with alkylamino groups) demonstrate fungicidal activity, highlighting the importance of substituent bulk and hydrogen-bonding capacity . Fluoromethyl substituents (e.g., 2-amino-6-(fluoromethyl)-4-pyrimidinol) improve docking scores in enzyme inhibition studies, likely due to electronegativity .
Synthetic Considerations :
- Crystallographic studies (e.g., ) reveal planar pyrimidine cores with intramolecular S···O interactions, influencing conformational stability .
Biological Activity
Overview
6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol is a pyrimidine derivative characterized by the presence of a methylsulfanyl group and a pyridinyl substituent. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The structure of this compound includes:
- A pyrimidine core with a methylsulfanyl group at the 6-position.
- A pyridinyl group at the 2-position.
This specific arrangement contributes to its unique biological activity profile.
Anti-Inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In comparative studies, certain derivatives have shown higher anti-inflammatory activity than well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and ibuprofen. The proposed mechanisms may involve modulation of inflammatory pathways, although further studies are necessary to elucidate specific molecular targets.
Anticancer Activity
Preliminary studies suggest potential anticancer properties for derivatives of this compound. These compounds may interact with various cellular pathways involved in tumorigenesis, although detailed mechanisms remain to be fully characterized.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. The pathways modulated by this compound may include those related to cell growth, apoptosis, and inflammatory responses.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials : Appropriate pyrimidine and pyridine derivatives.
- Reaction Conditions : Use of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF).
- Synthetic Route : Introduction of the methylsulfanyl group via nucleophilic substitution.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(3-Pyridinyl)pyrimidin-4-ol | Lacks methylsulfanyl group; simpler structure | Moderate anti-inflammatory activity |
| 6-Methyl-2-methylthio-4-pyrimidinone | Contains methylthio instead of methylsulfanyl | Enhanced anti-inflammatory properties |
| 5-(Methylthio)pyrimidine-2,4-diamine | Polyfunctional amine; different substitution pattern | Potential anticancer activity |
The presence of the methylsulfanyl group in this compound is particularly noteworthy for its enhanced biological profile compared to structurally similar compounds.
Clinical Implications
Ongoing research is exploring the potential clinical implications of this compound in treating inflammatory diseases and cancer. Studies are required to establish efficacy and safety profiles through preclinical and clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
